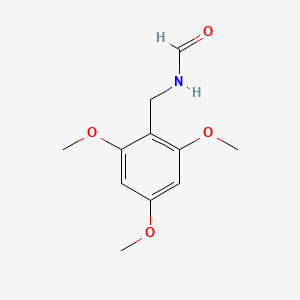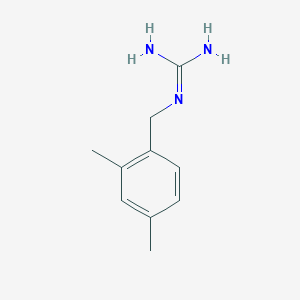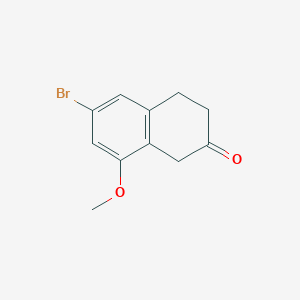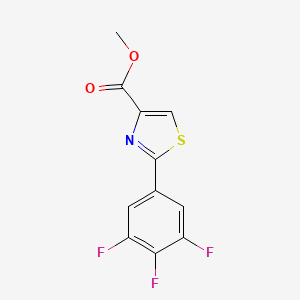![molecular formula C13H13NS B13686515 2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)
2-Methyl-3-[(phenylthio)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[(phenylthio)methyl]pyridine is an organic compound with the molecular formula C13H13NS It is a derivative of pyridine, featuring a methyl group at the 2-position and a phenylthio group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(phenylthio)methyl]pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reaction proceeds with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of down-flow vapor-phase reactors. These reactors utilize Ni-Co ferrite catalysts for the alkylation of pyridine with methanol, resulting in the formation of 2-, 3-methylpyridines, and 2,6-lutidine as major products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[(phenylthio)methyl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phenylthio and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the phenylthio group to a sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the phenylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfone derivatives, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[(phenylthio)methyl]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing groups.
Wirkmechanismus
The mechanism by which 2-Methyl-3-[(phenylthio)methyl]pyridine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in binding interactions, while the pyridine ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-(phenylthio)pyrazine: Similar structure but with a pyrazine ring instead of pyridine.
Pyridine, 3-methyl-2-phenyl-: Lacks the sulfur atom, which affects its reactivity and applications.
Uniqueness
2-Methyl-3-[(phenylthio)methyl]pyridine is unique due to the presence of both a methyl and a phenylthio group on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13NS |
|---|---|
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
2-methyl-3-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C13H13NS/c1-11-12(6-5-9-14-11)10-15-13-7-3-2-4-8-13/h2-9H,10H2,1H3 |
InChI-Schlüssel |
KKDDTKJFBPVUHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=N1)CSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)
![1-[4-Methyl-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13686442.png)
![Methyl 1-Methyl-4-[4-(trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13686443.png)



![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)

![2-Bromo-3,6-bis((2-ethylhexyl)oxy)thieno[3,2-b]thiophene](/img/structure/B13686497.png)
![7-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13686499.png)



![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
